molecular formula C9H3BrF3NO2 B1530005 4-Bromo-2-cyano-5-(trifluoromethyl)benzoic acid CAS No. 1805499-98-2

4-Bromo-2-cyano-5-(trifluoromethyl)benzoic acid

Cat. No.: B1530005
CAS No.: 1805499-98-2
M. Wt: 294.02 g/mol
InChI Key: GAJSCUMVSKTAAY-UHFFFAOYSA-N
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Description

4-Bromo-2-cyano-5-(trifluoromethyl)benzoic acid is a versatile organic compound characterized by the presence of bromine, cyano, and trifluoromethyl groups attached to a benzoic acid core. This compound is of significant interest in various fields of chemistry, biology, and industry due to its unique structural features and reactivity.

Synthetic Routes and Reaction Conditions:

  • Halogenation and Cyanation: The compound can be synthesized through a multi-step process starting with the halogenation of benzoic acid derivatives followed by cyanation.

  • Trifluoromethylation: The trifluoromethyl group can be introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

  • Industrial Production Methods: Large-scale production often involves optimized conditions to ensure high yield and purity, including the use of catalysts and controlled reaction environments.

Types of Reactions:

  • Oxidation: The carboxylic acid group can be further oxidized under specific conditions.

  • Reduction: The cyano group can be reduced to form amines.

  • Substitution: The bromine atom can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Potassium permanganate, hydrogen peroxide.

  • Reduction: Lithium aluminum hydride, catalytic hydrogenation.

  • Substitution: Nucleophiles like sodium cyanide, potassium iodide.

Major Products Formed:

  • Oxidation: Carboxylic acids.

  • Reduction: Primary amines.

  • Substitution: Various substituted benzoic acids.

Scientific Research Applications

Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Biology: It serves as a building block in the design of bioactive molecules with potential biological activities. Medicine: Its derivatives are explored for their therapeutic potential in treating various diseases. Industry: It is utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The compound exerts its effects through specific molecular targets and pathways, which may include interactions with enzymes, receptors, or other biomolecules. The exact mechanism depends on the context in which the compound is used, such as in drug design or material science.

Comparison with Similar Compounds

  • 4-Bromo-2-fluoro-5-(trifluoromethyl)benzoic acid

  • 4-Bromo-2-chloro-5-(trifluoromethyl)benzoic acid

  • 4-Bromo-2-methyl-5-(trifluoromethyl)benzoic acid

This compound's versatility and reactivity make it a valuable tool in scientific research and industrial applications. Its unique structural features and ability to undergo various chemical reactions contribute to its wide range of uses in different fields.

Would you like more detailed information on any specific aspect of this compound?

Properties

IUPAC Name

4-bromo-2-cyano-5-(trifluoromethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3BrF3NO2/c10-7-1-4(3-14)5(8(15)16)2-6(7)9(11,12)13/h1-2H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAJSCUMVSKTAAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1Br)C(F)(F)F)C(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3BrF3NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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